![molecular formula C17H11Cl3N2O3S2 B2423982 N-[4-(4-clorofenil)-1,3-tiazol-2-il]-2-(2,3-diclorobencenosulfonil)acetamida CAS No. 338965-87-0](/img/structure/B2423982.png)
N-[4-(4-clorofenil)-1,3-tiazol-2-il]-2-(2,3-diclorobencenosulfonil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide is a useful research compound. Its molecular formula is C17H11Cl3N2O3S2 and its molecular weight is 461.76. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Se ha investigado el potencial antimicrobiano de los derivados sintetizados de N-[4-(4-bromofenil)tiazol-2-il]-2-cloroacetamida . Estos compuestos se evaluaron contra especies bacterianas tanto Gram-positivas como Gram-negativas, así como cepas fúngicas. Notablemente, los compuestos d1, d2 y d3 demostraron una actividad antimicrobiana prometedora.
- El cáncer sigue siendo un desafío importante para la salud mundial. Los esfuerzos para combatir la resistencia a los medicamentos en las células cancerosas han llevado a los investigadores a explorar nuevos compuestos. Los derivados de N-[4-(4-bromofenil)tiazol-2-il]-2-cloroacetamida se analizaron en busca de su actividad anticancerígena contra las células de adenocarcinoma de mama humano positivo para el receptor de estrógeno (MCF7). Los compuestos d6 y d7 surgieron como los más activos contra el cáncer de mama .
- El núcleo de tiazol se ha asociado con la actividad antitubercular. Aunque no está directamente relacionado con el compuesto en cuestión, otros derivados de tiazol han mostrado promesa contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG) . La exploración adicional de N-[4-(4-clorofenil)-1,3-tiazol-2-il]-2-(2,3-diclorobencenosulfonil)acetamida en este contexto podría ser valiosa.
- Los compuestos heterocíclicos de tiazol, incluido el que se está estudiando, han demostrado propiedades antiinflamatorias . Investigar sus mecanismos de acción y posibles aplicaciones terapéuticas en enfermedades inflamatorias podría valer la pena.
- Los derivados de tiazol se han explorado por sus efectos antibacterianos. Si bien el compuesto específico Oprea1_259587 no se ha estudiado directamente en este contexto, puede exhibir actividad antibacteriana similar a estructuras de tiazol relacionadas .
- El núcleo de tiazol se ha asociado con varias otras propiedades medicinales, incluidas las actividades antifúngicas, antitumorales y antituberculares . Explorar estos aspectos más a fondo podría revelar aplicaciones adicionales para Oprea1_259587.
Actividad Antimicrobiana
Propiedades Anticancerígenas
Potencial Antitubercular
Efectos Antiinflamatorios
Propiedades Antibacterianas
Otras Propiedades Medicinales
En resumen, this compound es prometedora en múltiples dominios, lo que la convierte en un compuesto intrigante para futuras investigaciones y desarrollo de fármacos. Los investigadores deben continuar investigando sus mecanismos de acción, perfiles de seguridad y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,3-dichlorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3S2/c18-11-6-4-10(5-7-11)13-8-26-17(21-13)22-15(23)9-27(24,25)14-3-1-2-12(19)16(14)20/h1-8H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUGXFQLXPUEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2423901.png)
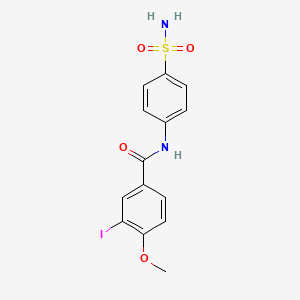
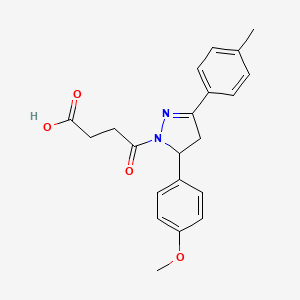
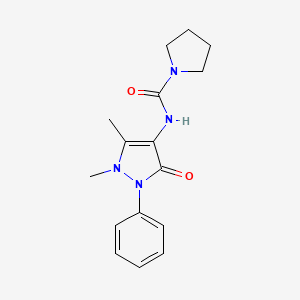
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)
![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)
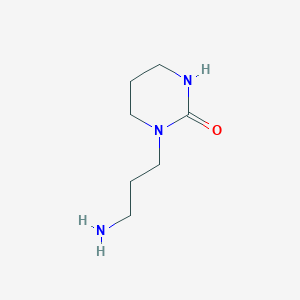

![1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2423916.png)
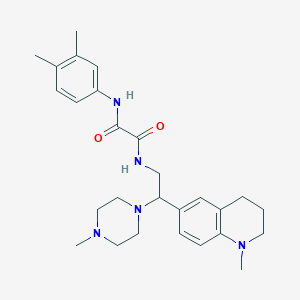
![2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B2423919.png)
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2423920.png)
![4-(methylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2423921.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2423922.png)
